
N-(naphthalen-1-ylmethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(naphthalen-1-ylmethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide, also known as NTCP, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. NTCP is a small molecule that belongs to the class of piperidine carboxamides and has been found to exhibit various biochemical and physiological effects. In
科学的研究の応用
Molecular Interaction Studies
N-(naphthalen-1-ylmethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide has been studied for its molecular interactions, particularly with cannabinoid receptors. It exhibits a distinct steric binding interaction with the receptor, similar to cannabinoid agonists, which is crucial for understanding receptor-ligand interactions (Shim et al., 2002).
Antiproliferative Activity
Research indicates that derivatives of this compound demonstrate potent antiproliferative activity against human tumor cell lines. This suggests potential applications in cancer research and therapy (Berardi et al., 2005).
Telomere Targeting in Cancer Cells
The compound has been incorporated into naphthalene diimide derivatives used in structure-based design to stabilize human telomeric and gene promoter DNA quadruplexes. This application is significant in the context of treating pancreatic cancer cells (Micco et al., 2013).
PET Imaging Applications
Carbon-11 labeled naphthalene-sulfonamides, including derivatives of this compound, have been synthesized for positron emission tomography (PET) imaging applications. This highlights its potential use in diagnostic imaging and tracking disease progression (Wang et al., 2008).
Enhancement of Nerve Growth
The compound has been utilized in the synthesis of derivatives that potentiate Nerve Growth Factor (NGF)-induced neurite outgrowth, indicating its potential use in neurobiological research and therapeutic applications (Williams et al., 2010).
Chemosensor Development
Derivatives of this compound have been used in the development of chemosensors for transition metal ions, showing its applicability in chemical sensing and environmental monitoring (Gosavi-Mirkute et al., 2017).
特性
IUPAC Name |
N-(naphthalen-1-ylmethyl)-4-thiophen-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c24-21(23-12-10-17(11-13-23)20-9-4-14-25-20)22-15-18-7-3-6-16-5-1-2-8-19(16)18/h1-9,14,17H,10-13,15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTOVWAUMBSXPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(naphthalen-1-ylmethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

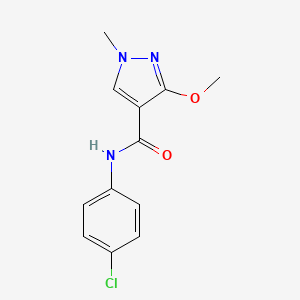
![N-[1-(4-fluorophenyl)ethyl]-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/no-structure.png)
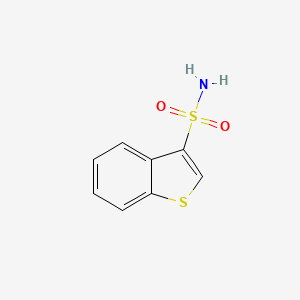
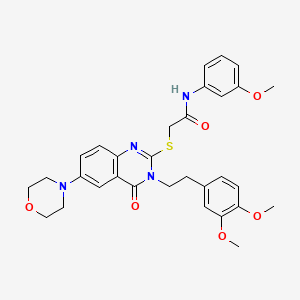
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2448832.png)

![3-(1,3-Benzodioxol-5-yl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyridazine](/img/structure/B2448837.png)
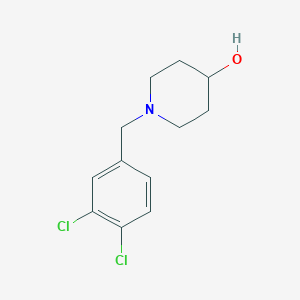
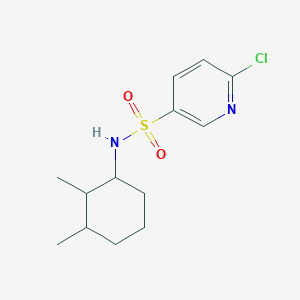
![3-[(4-Chlorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B2448842.png)
![3-((4-methyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2448844.png)
![N-(4-bromo-2-fluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2448845.png)
![2-Chloro-N-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]propanamide](/img/structure/B2448846.png)
![6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2448847.png)